N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLEFFIQFIVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C19H17Cl2N2O3
- Molecular Weight : 372.8023 g/mol
- CAS Number : 888464-25-3
- SMILES Notation : CCOCC(=O)Nc1c(oc2c1cccc2)C(=O)Nc1cccc(c1)Cl
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing significant potential in several areas:
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuroxan derivatives have shown high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
The antitumor effect is attributed to:
- DNA Damage : The compound may induce single and double-strand breaks in DNA, leading to cell death. This is particularly effective as multiple DNA damages are harder for cells to repair.
- Selective Toxicity : The selectivity index relative to healthy tissues is favorable compared to established chemotherapeutic agents like Doxorubicin .
3. Antimicrobial Activity
In addition to its antitumor properties, the compound has been reported to possess antimicrobial activity against various pathogens. Hybrid compounds that incorporate similar structural motifs have demonstrated effectiveness against antibiotic-resistant bacteria and fungi, indicating a broad spectrum of biological action .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent. Its structural similarity to other known inhibitors suggests it may exhibit pharmacological properties that warrant further investigation.
Protein Kinase Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of protein kinases. Protein kinases are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. The inhibition of these enzymes can have therapeutic implications in treating cancers and other diseases where kinase activity is dysregulated .
Case Study: Inhibition of Specific Kinases
A study exploring fused heterocyclic compounds demonstrated that modifications to the benzofuran structure could enhance inhibitory activity against specific protein kinases, such as PIM kinases. This suggests that this compound could be optimized for similar applications .
Potential Therapeutic Implications
Given its structural attributes and preliminary findings regarding its biological activity, this compound may serve as a lead compound for the development of new therapeutic agents targeting kinase-related pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Halogen Substituent Effects
Key Findings and Implications
- Structural Flexibility: Minor changes, such as halogen substitution (Cl → F) or heterocycle replacement (benzofuran → thiazolidine), significantly alter electronic properties, solubility, and bioactivity.
- Activity Trends: Thiazolidine derivatives with chlorophenyl groups exhibit micromolar-range bioactivity (e.g., NO inhibition), suggesting that the target benzofuran analog may require similar substituent optimization for pharmaceutical applications .
- Application Divergence : While chlorophenyl amides are common in pesticides (e.g., cyprofuram), benzofuran derivatives are more frequently explored in medicinal chemistry, highlighting the role of core structures in determining use cases .
Q & A
Q. What are the established synthetic routes for N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the benzofuran-2-carboxylic acid backbone via cyclization of substituted phenols with chloroacetone derivatives under acidic conditions.
- Step 2: Introduction of the 3-chloropropanamido group through amidation using coupling agents like HATU or DCC in anhydrous DMF.
- Step 3: Final coupling with 3-chloroaniline via nucleophilic acyl substitution.
Key intermediates include benzofuran-2-carbonyl chloride and 3-chloropropionamide derivatives. Structural analogs (e.g., benzofuran carboxamides) have been synthesized using similar methodologies, with yields optimized by controlling reaction temperature and stoichiometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy: H and C NMR are used to confirm the amide bond formation and substituent positions. For example, the carbonyl signal at ~170 ppm in C NMR confirms the carboxamide group .
- X-ray Crystallography: Resolves stereochemical ambiguities. Related benzofuran carboxamides exhibit planar benzofuran rings and hydrogen-bonded amide motifs, as shown in crystallographic studies .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, particularly for chlorine-containing fragments .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?
- Solubility: Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents. Stability in these solvents should be monitored via HPLC over 48 hours .
- Thermal Stability: Differential Scanning Calorimetry (DSC) of similar compounds shows decomposition above 200°C, suggesting storage at −20°C under inert conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding. For example, trifluoromethyl analogs exhibit enhanced metabolic stability .
- Amide Linker Modification: Replace chloropropanamido with sulfonamide or urea groups to alter hydrogen-bonding interactions. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .
- Biological Testing: Use orthogonal assays (e.g., enzymatic inhibition, cell viability) to validate hypotheses. Contradictory activity data may arise from assay-specific variables like pH or co-solvents .
Q. What analytical strategies resolve discrepancies in biological activity data across studies?
- Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .
- Metabolite Profiling: Use LC-MS to identify degradation products in assay media. Chlorinated benzofurans are prone to dehalogenation under reducing conditions, generating inactive metabolites .
- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for direct target binding measurements, reducing false positives from fluorescence-based assays .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- ADMET Prediction: Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions. Chlorine atoms may increase metabolic clearance via CYP2D6 oxidation .
- Molecular Dynamics (MD) Simulations: Simulate ligand-target binding over 100 ns to identify critical residues (e.g., hydrophobic pockets accommodating chlorophenyl groups). Free energy calculations (MM/PBSA) quantify binding contributions .
Q. What reaction optimization strategies improve yield and purity during scale-up synthesis?
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in benzofuran ring formation. Microwave-assisted synthesis reduces reaction time from hours to minutes .
- Purification Techniques: Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate >95% pure product. Impurities often arise from incomplete amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
